molecular formula C90H125F3N22O17S B6592321 Integrin Binding Peptide Trifluoroacetate CAS No. 1926163-42-9

Integrin Binding Peptide Trifluoroacetate

Cat. No.: B6592321
CAS No.: 1926163-42-9
M. Wt: 1876.2 g/mol
InChI Key: JTIXVDCEKPVZDF-XCNQALFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary targets of Integrin Binding Peptide Trifluoroacetate are integrins , a large family of cell surface adhesion receptors . Integrins are heterodimeric transmembrane glycoproteins that mediate cellular adhesion and migration to neighboring cells or the extracellular matrix, which is essential for cells to undertake diverse physiological and pathological pathways .

Mode of Action

This compound interacts with its targets, the integrins, by binding to them. This binding can lead to the activation of the transforming growth factor-β1 precursor (pro-TGF-β1), a process that requires force exerted by integrin αVβ6 on pro-TGF-β1 . The binding of integrins to the prodomain of TGF-β1 and TGF-β3 is required for TGF-β activation in vivo .

Biochemical Pathways

The interaction of this compound with integrins affects several biochemical pathways. For instance, integrins mainly promote the cisplatin resistance through interaction with the PI3K/AKT pathway . Moreover, integrins are involved in the activation of the phosphoinositide 3-kinase (PI3K)-protein kinase B (AKT) signaling pathway upon mechanical loading .

Pharmacokinetics

The bi-PEGylated peptides showed a greatly improved pharmacokinetic profile, including high tumor uptake and retention .

Result of Action

The binding of this compound to integrins can lead to various molecular and cellular effects. For instance, it can lead to the activation of TGF-β, which has been identified as a prognostic indicator correlating with the severity of disease for several challenging malignancies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, mechanical loading is a major form of environmental stimulation for cells expressing integrins . Furthermore, the activation of TGF-β by integrins is influenced by the mechanical environment of the cell .

Biochemical Analysis

Biochemical Properties

Integrin Binding Peptide Trifluoroacetate interacts with several biomolecules, including integrin and proteoglycan binding sites . These interactions enhance the surface-binding properties of the peptide, contributing to its role in biochemical reactions .

Cellular Effects

This compound influences cell function by enhancing adhesion and survival of human umbilical vein endothelial cells under static and fluidic conditions . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is involved in enzyme activation and inhibition, contributing to its mechanism of action .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . In invasive mouse models of breast and pancreatic cancer, systemic delivery of the peptide induced tumor regression and improved therapeutic outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

The peptide is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

Current studies suggest it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Integrin Binding Peptide Trifluoroacetate is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate group is introduced during the cleavage of the peptide from the resin using trifluoroacetic acid (TFA) .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to remove impurities and achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Integrin Binding Peptide Trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield free thiol groups .

Comparison with Similar Compounds

Uniqueness: Integrin Binding Peptide Trifluoroacetate is unique due to its specific trifluoroacetate modification, which enhances its stability and solubility. This modification also facilitates its purification and handling during synthesis .

Properties

IUPAC Name

5-[2-[[(4S)-4-amino-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H124N22O15S.C2HF3O2/c1-55(2)52-71(83(118)100-67(77(92)112)28-14-17-47-97-79(114)59-35-37-60(38-36-59)107-108-61-39-41-62(42-40-61)109(4)5)104-82(117)69(32-20-48-98-88(93)94)102-84(119)72(53-57-22-8-6-9-23-57)106-85(120)73(54-58-24-10-7-11-25-58)105-81(116)68(29-12-15-45-89)101-78(113)56(3)99-86(121)74-33-21-51-110(74)87(122)70(30-13-16-46-90)103-80(115)65(91)43-44-76(111)96-50-49-95-66-31-18-27-64-63(66)26-19-34-75(64)126(123,124)125;3-2(4,5)1(6)7/h6-11,18-19,22-27,31,34-42,55-56,65,67-74,95H,12-17,20-21,28-30,32-33,43-54,89-91H2,1-5H3,(H2,92,112)(H,96,111)(H,97,114)(H,99,121)(H,100,118)(H,101,113)(H,102,119)(H,103,115)(H,104,117)(H,105,116)(H,106,120)(H4,93,94,98)(H,123,124,125);(H,6,7)/t56-,65-,67-,68-,69-,70-,71-,72-,73-,74-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIXVDCEKPVZDF-XCNQALFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C)C(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H125F3N22O17S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1876.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.